molecular formula C14H8FNO2 B12842855 5-(3-Fluorophenyl)-1H-indole-2,3-dione

5-(3-Fluorophenyl)-1H-indole-2,3-dione

Cat. No.: B12842855
M. Wt: 241.22 g/mol
InChI Key: LFPRHWJNUNEDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluorophenyl group attached to the indole nucleus, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluoroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 5-(3-Fluorophenyl)-1H-indole-2,3-dione apart from these similar compounds is the presence of both the fluorophenyl group and the indole-2,3-dione structure.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)

InChI Key

LFPRHWJNUNEDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.